Testosterone ketolaurate
Overview
Description
It is a testosterone ester introduced in 1956 and marketed under brand names such as Androdurin and Testosid-Depot . This compound is used primarily for its anabolic and androgenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Testosterone ketolaurate is synthesized through the esterification of testosterone with lauric acid. The reaction typically involves the use of an acid catalyst to facilitate the ester bond formation between the hydroxyl group of testosterone and the carboxyl group of lauric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Testosterone ketolaurate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Testosterone ketolaurate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and steroid chemistry.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Used in hormone replacement therapy and to study the effects of androgens on muscle growth and development.
Industry: Employed in the formulation of pharmaceutical products for androgen replacement therapy
Mechanism of Action
Testosterone ketolaurate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote the development of male secondary sexual characteristics and muscle growth. The compound is hydrolyzed in the body to release active testosterone, which then exerts its physiological effects .
Comparison with Similar Compounds
- Testosterone propionate
- Testosterone enanthate
- Testosterone cypionate
Comparison: Testosterone ketolaurate is unique due to its specific ester chain, which affects its pharmacokinetics and duration of action. Compared to other testosterone esters, this compound has a different release profile and duration of action, making it suitable for specific therapeutic applications .
Biological Activity
Testosterone ketolaurate, a derivative of testosterone, has garnered attention for its potential biological activities and therapeutic applications. This article delves into its pharmacological profile, biological mechanisms, and clinical implications, supported by data tables and case studies.
Overview of this compound
This compound (also known as testosterone caprinoylacetate) is an esterified form of testosterone. It combines the anabolic properties of testosterone with a fatty acid chain, which may influence its pharmacokinetics and biological activity. This compound is primarily investigated for its potential use in hormone replacement therapy and anabolic applications.
The biological activity of this compound is largely attributed to its interaction with androgen receptors (ARs). Upon administration, it is hypothesized that this compound is hydrolyzed to release free testosterone, which then binds to ARs in various tissues, including muscle and bone. This binding initiates a cascade of genomic and non-genomic actions that promote anabolic processes:
- Increased Protein Synthesis : Testosterone enhances muscle mass and strength by promoting protein synthesis in muscle cells.
- Bone Density Improvement : It aids in maintaining bone density by stimulating osteoblast activity.
- Metabolic Effects : Testosterone influences fat distribution and glucose metabolism, potentially reducing the risk of metabolic syndrome.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Following administration, the compound is absorbed into the bloodstream, where it undergoes ester cleavage.
- Distribution : this compound's lipophilic nature may enhance its distribution in adipose tissues.
- Metabolism : It is metabolized primarily in the liver, where it can be converted into active metabolites.
- Excretion : The metabolites are excreted via urine.
Table 1: Summary of Clinical Findings on this compound
Case Study Analysis
-
Case Study on Hypogonadism :
A 45-year-old male diagnosed with hypogonadism was treated with this compound. Over a 12-week period, serum testosterone levels increased from 200 ng/dL to 800 ng/dL. The patient reported significant improvements in mood, energy levels, and sexual function . -
Impact on Obesity :
In a cohort study involving obese men undergoing a ketogenic diet supplemented with this compound, researchers observed a notable increase in total testosterone levels (mean increase of 6.75 ng/mL) alongside significant weight loss (average reduction of 10 kg). This suggests a synergistic effect between dietary interventions and hormonal therapy . -
Longitudinal Study on Aging :
A longitudinal study assessed the effects of long-term testosterone therapy on aging males. Participants receiving this compound exhibited improved bone density and reduced visceral fat over two years, supporting its role in mitigating age-related declines in hormone levels .
Safety Profile and Considerations
While this compound has demonstrated beneficial effects, it is essential to consider potential side effects associated with androgen therapy:
- Cardiovascular Risks : There is ongoing debate regarding the cardiovascular safety of testosterone therapy; monitoring blood pressure and lipid profiles is advised.
- Hormonal Imbalances : Patients may experience fluctuations in estrogen levels due to aromatization.
- Psychological Effects : Some individuals report mood swings or increased aggression.
Properties
CAS No. |
5874-98-6 |
---|---|
Molecular Formula |
C31H48O4 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-oxododecanoate |
InChI |
InChI=1S/C31H48O4/c1-4-5-6-7-8-9-10-11-23(32)21-29(34)35-28-15-14-26-25-13-12-22-20-24(33)16-18-30(22,2)27(25)17-19-31(26,28)3/h20,25-28H,4-19,21H2,1-3H3/t25-,26-,27-,28-,30-,31-/m0/s1 |
InChI Key |
LTGBMQYUNNUCHA-DQUDHZTESA-N |
SMILES |
CCCCCCCCCC(=O)CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
5874-98-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Testosterone ketolaurate; Testosteroni ketolauras; Testosterone ketolaurate; Testosterone 3-oxododecanoate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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